Acetic acid;cyclopent-4-ene-1,3-diol
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Overview
Description
Acetic acid;cyclopent-4-ene-1,3-diol is an organic compound that features a cyclopentene ring with two hydroxyl groups at positions 1 and 3, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the known methods for synthesizing cyclopent-4-ene-1,3-diol involves the epoxidation of cyclopentadiene using peracids or peroxides, followed by a copper (I)-catalyzed rearrangement . Another method includes the selective cis-1,2-reduction of 4-hydroxycyclopent-2-enone using a hydroboron reagent in the presence of a trivalent rare earth metal compound .
Industrial Production Methods
Industrial production of cyclopent-4-ene-1,3-diol often involves the use of large-scale epoxidation processes followed by catalytic rearrangement. The use of palladium (0)-catalyzed rearrangement is also common in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Cyclopent-4-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents used.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Osmium tetroxide, potassium permanganate.
Reduction: Hydroboron reagents, palladium catalysts.
Substitution: Various acids and bases depending on the desired substitution.
Major Products Formed
Oxidation: Vicinal diols, ketones, and carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Substitution: Functionalized cyclopentene derivatives.
Scientific Research Applications
Cyclopent-4-ene-1,3-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclopent-4-ene-1,3-diol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes a concerted reaction with electrophilic oxygen atoms, leading to the formation of cyclic intermediates and diols . The specific pathways and targets depend on the type of reaction and the reagents used.
Comparison with Similar Compounds
Cyclopent-4-ene-1,3-diol can be compared with other similar compounds such as:
Cyclopentane-1,3-diol: Lacks the double bond present in cyclopent-4-ene-1,3-diol, leading to different reactivity and applications.
Cyclopent-2-ene-1,4-diol: Has hydroxyl groups at different positions, resulting in distinct chemical properties and uses.
Cyclopentane-1,2-diol: Another diol with different hydroxyl group positions, affecting its chemical behavior and applications.
Cyclopent-4-ene-1,3-diol is unique due to its specific structure, which allows for a wide range of chemical reactions and applications in various fields.
Properties
CAS No. |
60389-71-1 |
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Molecular Formula |
C9H16O6 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
acetic acid;cyclopent-4-ene-1,3-diol |
InChI |
InChI=1S/C5H8O2.2C2H4O2/c6-4-1-2-5(7)3-4;2*1-2(3)4/h1-2,4-7H,3H2;2*1H3,(H,3,4) |
InChI Key |
JJEHYSMYFIUVAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1C(C=CC1O)O |
Origin of Product |
United States |
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